3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
Overview
Description
3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H19Cl2N3OS2 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives and Their Biological Activities
Triazole derivatives, including 3-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole, have been the subject of significant research interest due to their diverse biological activities. These compounds have been studied extensively for their potential therapeutic applications. Notable activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Triazole derivatives have also been explored for their activity against several neglected diseases, making them an important class of heterocyclic compounds in medicinal chemistry (Ferreira et al., 2013).
Chemical Modeling and Synthesis
The triazole compound mentioned has also been part of studies focusing on the chemical modeling and synthesis of 1,2,4-triazole derivatives. These studies aim to find more rational ways of synthesizing biologically active substances. The chemical modeling aspect highlights the versatility of these compounds, allowing for various chemical modifications, which in turn contribute to their wide range of biological activities (Ohloblina, 2022).
Pharmacological Significance
The pharmacological significance of 1,2,4-triazole-containing scaffolds, to which the specified compound belongs, has been a topic of considerable interest. These scaffolds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases. The review of the strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole underlines the importance of this class of compounds in the discovery of new drug candidates (Nasri et al., 2021).
Eco-Friendly Synthesis Methods
Recent studies have also focused on eco-friendly synthesis methods for triazole derivatives. These methods emphasize the importance of using sustainable and environmentally friendly procedures in synthesizing these compounds. Eco-friendly procedures offer numerous advantages, including shorter reaction times, easier work-up, and higher yields. These methodologies are particularly relevant for the industrial synthesis of drugs and other areas (de Souza et al., 2019).
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS2/c1-13-6-8-14(9-7-13)10-26-19-23-22-18(24(19)2)12-27(25)11-15-16(20)4-3-5-17(15)21/h3-9H,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYKTAYQFQZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C)CS(=O)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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